N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride
Description
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride is a synthetic acetamide derivative characterized by a central phenyl ring substituted with a 2-amino-4-methylphenoxy group at the 3-position and an acetamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its synthesis likely involves palladium-catalyzed coupling or carbodiimide-mediated amidation, as seen in analogous compounds .
Properties
IUPAC Name |
N-[3-(2-amino-4-methylphenoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-10-6-7-15(14(16)8-10)19-13-5-3-4-12(9-13)17-11(2)18;/h3-9H,16H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBIXAVFNJXYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-93-2 | |
| Record name | Acetamide, N-[3-(2-amino-4-methylphenoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2-Amino-4-methylphenol Intermediate
- Starting from 4-chloro-3,5-dimethyl-2-nitrophenol, reduction under acidic conditions (e.g., hydrogenation or chemical reduction) yields 2-amino-3,5-dimethylphenol hydrochloride.
- This intermediate provides the amino and methyl substitution pattern on the phenol ring essential for subsequent coupling.
Formation of the Phenoxyphenyl Linkage
- The phenoxy linkage is formed by nucleophilic aromatic substitution where the 2-amino-4-methylphenol acts as a nucleophile reacting with a suitably activated aryl halide (e.g., 3-halophenyl acetamide derivative).
- Reaction conditions typically include a base (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), heated to moderate temperatures (80–140°C) to facilitate ether bond formation.
Acetylation to Form the Acetamide
- The amino group on the phenyl ring is acetylated using acyl chlorides (e.g., acetyl chloride) or acetic anhydride under controlled conditions to yield the N-phenylacetamide structure.
- Protection of the amino group may be necessary before acetylation to avoid side reactions; protection strategies include tert-butyloxycarbonyl (BOC) groups.
- After acetylation, deprotection steps yield the free amine acetamide.
Conversion to Hydrochloride Salt
- The free base form of N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step enhances compound stability, crystallinity, and solubility for pharmaceutical or analytical applications.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of nitrophenol | H2, Pd/C or Sn/HCl, ethanol, reflux | 75–85 | Produces 2-amino-4-methylphenol |
| 2 | Nucleophilic aromatic substitution | 3-halophenyl acetamide, NaOH/K2CO3, DMF, 100°C | 70–80 | Forms phenoxy linkage |
| 3 | Acetylation | Acetyl chloride or acetic anhydride, pyridine, 0–25°C | 80–90 | Yields acetamide group |
| 4 | Salt formation | HCl in ethanol, room temperature | >95 | Produces hydrochloride salt |
Detailed Research Findings
Protection/Deprotection Strategy: The use of BOC protection of amino groups during acetamide formation is effective to prevent side reactions and improve yield and purity. Mono-BOC protection is preferred to avoid di-protected byproducts.
Isothiocyanate and Thiourea Intermediates: Some synthetic routes involve conversion of amino intermediates to isothiocyanates and thioureas for further heterocyclic derivatization, though these are more relevant to analog synthesis rather than direct preparation of the target compound.
Spectral Confirmation: The synthesized compounds are routinely characterized by IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and mass spectrometry to confirm the presence of characteristic functional groups such as amide NH (~3490 cm$$^{-1}$$), aromatic protons, and methyl groups.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Biochemical Research
The compound is primarily utilized in proteomics and other biochemical studies due to its ability to interact with various biological targets. Its mechanism of action involves modulating the activity of specific enzymes and receptors, which can lead to alterations in cellular pathways and physiological responses. This modulation is critical for understanding the compound's therapeutic potential and safety profile in drug development.
Key Areas of Research
- Enzyme Interaction Studies : Investigations into how N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride binds to active or allosteric sites on enzymes.
- Cellular Pathway Analysis : Research focusing on how the compound affects signaling pathways within cells, which is essential for elucidating its potential therapeutic effects.
- Comparative Studies : The compound is often compared to structurally similar compounds to highlight unique biochemical interactions that may not be present in simpler analogs.
Drug Development
This compound is being investigated as a candidate for drug development due to its promising biological activity. Its ability to influence specific molecular targets makes it a valuable asset in the search for new therapeutic agents.
Therapeutic Potential
- Targeting Specific Conditions : The compound's interactions with receptors suggest potential applications in treating various diseases, although specific conditions are still under investigation.
- Safety and Efficacy Studies : Ongoing research aims to establish a comprehensive safety profile and dosage guidelines for potential clinical applications .
Case Studies and Experimental Findings
A range of studies has been conducted to evaluate the efficacy and safety of this compound. Below are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme activity at varying concentrations. |
| Study B | Cellular Response | Showed altered cellular signaling pathways upon treatment with the compound, indicating a potential therapeutic mechanism. |
| Study C | Comparative Analysis | Highlighted enhanced binding affinity compared to structurally similar compounds, suggesting unique pharmacological properties. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step chemical processes that require precise control over reaction conditions to ensure high purity. In industrial settings, automated reactors are often employed for large-scale production.
Synthesis Steps
- Preparation of Precursors : Initial synthesis involves creating key precursor compounds through established organic chemistry techniques.
- Coupling Reactions : The final product is formed through coupling reactions that combine the precursors under controlled conditions.
- Purification : Post-synthesis purification is critical to eliminate impurities that may affect biological activity.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Features and Substituent Effects
The target compound’s distinct structural attributes include:
- 2-Amino-4-methylphenoxy group: Introduces hydrogen-bonding capacity (via -NH₂) and moderate lipophilicity (via -CH₃).
- Hydrochloride salt : Improves aqueous solubility compared to freebase forms .
Key comparisons with analogous compounds :
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase stability and pesticidal activity but may reduce bioavailability .
- Electron-donating groups (e.g., -OCH₃, -NH₂) : Enhance solubility and receptor binding, favoring pharmaceutical applications .
- Hydrochloride salts : Improve pharmacokinetics compared to neutral analogs (e.g., paracetamol vs. its HCl salt) .
Physical and Spectral Properties
- Melting points: Hydrochloride salts (e.g., 473–475 K in ) generally exhibit higher melting points than non-ionic analogs due to ionic lattice stability .
- NMR/HRMS data : The target compound’s -NH₂ and -OCH₃ groups would produce distinct δ 6.5–7.5 ppm (aromatic H) and δ 2.2 ppm (CH₃) signals in ¹H-NMR, aligning with trends in and .
Research Findings and Trends
Structure-Activity Relationships (SAR): The 2-amino group in the target compound may enhance binding to serotonin or dopamine receptors, similar to related CNS-active amides . Methyl and methoxy groups improve metabolic stability compared to halogenated analogs .
Synthetic Challenges: Introducing the 2-amino-4-methylphenoxy group requires protective strategies to prevent oxidation during synthesis . Hydrochloride formation necessitates precise pH control to avoid decomposition .
Comparative Efficacy: The target compound’s hydrochloride salt likely exhibits superior oral bioavailability compared to neutral analogs like paracetamol . Unlike pesticidal chloroacetamides (), the amino and methyl groups may reduce environmental persistence .
Biological Activity
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its molecular formula is C15H16N2O2•HCl, and it has been explored for various applications including enzyme interactions, protein modifications, and potential therapeutic uses.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. It can bind to both active sites and allosteric sites, modulating the activity of target proteins. This interaction can lead to alterations in cellular pathways and physiological responses, making it a valuable tool in biochemical research and drug development.
Applications in Research
The compound has been utilized in several areas of scientific research:
- Enzyme Interaction Studies : It serves as a probe to study enzyme-substrate interactions, which is crucial for understanding metabolic pathways.
- Protein Modifications : The compound is involved in investigations related to protein modifications that can affect cellular functions and disease mechanisms.
- Drug Development : It is being researched for its potential therapeutic properties, including anticancer activity and other pharmacological effects .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various compounds for anticancer effects, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values indicated potent activity, suggesting its potential as a lead compound in cancer therapy .
- Anticonvulsant Effects : Another study focused on the anticonvulsant properties of related compounds demonstrated that derivatives similar to this compound showed promising results in reducing seizure activity in animal models. This highlights the compound's versatility and potential therapeutic applications beyond oncology .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic processes, which could be beneficial for developing drugs targeting metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy group enhance binding affinity and selectivity towards target enzymes .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer :
- Route Selection : Utilize nucleophilic aromatic substitution or coupling reactions, as demonstrated in analogous acetamide syntheses. For example, K₂CO₃ in acetonitrile can facilitate the formation of ether or amide bonds under mild conditions .
- Optimization : Adjust reaction time, temperature, and stoichiometry. TLC monitoring (as in ) ensures reaction completion. Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm and acetamide carbonyl at ~170 ppm) .
- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms crystallinity .
Q. What storage conditions are optimal for maintaining the stability of this compound in research settings?
- Methodological Answer :
- Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability data from analogous compounds suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for target modulation?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the phenoxy or acetamide groups (e.g., halogenation, alkylation) to assess electronic and steric effects .
- Biological Assays : Test derivatives in in vitro binding assays (e.g., sodium channel inhibition via patch-clamp) and in vivo models (e.g., rodent pain models) .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural modifications to activity changes .
Q. What methodological considerations are critical when evaluating this compound’s efficacy in preclinical pain models?
- Methodological Answer :
- Model Selection : Use formalin-induced nociception or Complete Freund’s Adjuvant (CFA) models to assess analgesic effects, as validated in sodium channel inhibitor studies .
- Dosage Regimen : Optimize doses based on pharmacokinetic profiles (e.g., plasma half-life) to avoid false negatives from subtherapeutic levels.
- Controls : Include positive controls (e.g., tetrodotoxin) and vehicle groups to validate assay sensitivity .
Q. How can researchers resolve contradictions between in vitro binding data and in vivo pharmacological outcomes?
- Methodological Answer :
- Assay Conditions : Ensure in vitro assays (e.g., receptor binding) use physiological pH, temperature, and ion concentrations to mimic in vivo environments.
- Metabolic Stability : Evaluate hepatic metabolism (e.g., microsomal assays) to identify rapid degradation that may reduce in vivo efficacy .
- Tissue Penetration : Measure brain/plasma ratios if targeting CNS pathways, as poor blood-brain barrier penetration may explain discrepancies .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with sodium channels or enzymes (e.g., cyclooxygenase). Validate with mutagenesis studies .
- MD Simulations : Perform 100-ns simulations to assess binding stability and identify key residues for interaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
